(4,6-Dimethylpyridin-3-YL)methanamine
Overview
Description
(4,6-Dimethylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and a methanamine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylpyridin-3-YL)methanamine typically involves the alkylation of 4,6-dimethylpyridine with formaldehyde and subsequent reduction. One common method is the reductive amination of 4,6-dimethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylpyridin-3-YL)methanamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4,6-Dimethylpyridin-3-YL)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities . Additionally, the methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpyridin-3-YL)methanamine: Similar structure but with only one methyl group.
(6-Methylpyridin-3-YL)methanamine: Similar structure but with the methyl group at the 6 position only.
(3-Pyridinyl)methanamine: Lacks the methyl groups, making it less sterically hindered.
Uniqueness
(4,6-Dimethylpyridin-3-YL)methanamine is unique due to the presence of two methyl groups, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4,6-dimethylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSKAVJDRSTGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913255 | |
Record name | 1-(4,6-Dimethylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98489-36-2 | |
Record name | 1-(4,6-Dimethylpyridin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30913255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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